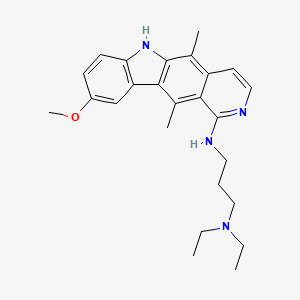

Retelliptine

描述

structure given in first source; SR-95325 B (NSC-D626717) is the dihydrochloride

Structure

3D Structure

属性

IUPAC Name |

N',N'-diethyl-N-(9-methoxy-5,11-dimethyl-6H-pyrido[4,3-b]carbazol-1-yl)propane-1,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H32N4O/c1-6-29(7-2)14-8-12-26-25-23-17(4)22-20-15-18(30-5)9-10-21(20)28-24(22)16(3)19(23)11-13-27-25/h9-11,13,15,28H,6-8,12,14H2,1-5H3,(H,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAVKBQLPQCDVNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCCNC1=NC=CC2=C(C3=C(C(=C21)C)C4=C(N3)C=CC(=C4)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H32N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

94944-79-3 (Maleate) | |

| Record name | Retelliptine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072238029 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID10222559 | |

| Record name | Retelliptine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10222559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

404.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72238-02-9 | |

| Record name | Retelliptine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=72238-02-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Retelliptine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072238029 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Retelliptine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10222559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-diethyl-N'-(9-methoxy-5,11-dimethyl-6H-pyrido[4,3-b]carbazol-1-yl)propane-1,3-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.069.535 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | RETELLIPTINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SZ0F94M68J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Retelliptine's Mechanism of Action in Cancer Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Retelliptine, a derivative of the plant alkaloid ellipticine, is a promising anti-cancer agent that exerts its cytotoxic effects through a multi-faceted mechanism of action. This technical guide provides a comprehensive overview of the molecular pathways targeted by this compound in cancer cells, focusing on its role as a topoisomerase II inhibitor, its ability to intercalate into DNA, and its capacity to induce cell cycle arrest and apoptosis. Detailed experimental protocols for key assays and quantitative data from studies on the parent compound, ellipticine, are presented to offer a thorough understanding of its therapeutic potential.

Introduction

Cancer remains a formidable challenge in modern medicine, necessitating the development of novel therapeutic agents with enhanced efficacy and reduced toxicity. Ellipticine and its derivatives have long been a subject of interest in oncology due to their potent anti-neoplastic properties.[1] this compound (also known as SR 95325 B and NSC D626717) is a synthetic derivative of ellipticine developed to improve its pharmacological profile.[2] This document delineates the core mechanisms by which this compound and related ellipticine compounds exert their anti-cancer effects at the molecular level.

Core Mechanism of Action

This compound's anti-cancer activity is primarily attributed to its ability to interfere with fundamental cellular processes, including DNA replication and cell division. The core mechanisms are detailed below.

DNA Intercalation

This compound possesses a planar polycyclic structure that enables it to insert itself between the base pairs of the DNA double helix.[3] This intercalation physically distorts the DNA structure, leading to the unwinding of the helix and interference with the binding of DNA polymerases and transcription factors. This disruption of DNA replication and transcription is a key initiating event in this compound-induced cytotoxicity.

Topoisomerase II Inhibition

A primary molecular target of this compound is topoisomerase II, an essential enzyme that resolves DNA topological problems during replication, transcription, and chromosome segregation.[3][4] this compound acts as a topoisomerase II poison by stabilizing the covalent complex formed between the enzyme and DNA. This stabilization prevents the re-ligation of the DNA strands, leading to the accumulation of double-strand breaks.[3] These DNA breaks trigger downstream signaling pathways that culminate in cell cycle arrest and apoptosis.

Cellular Consequences of this compound Activity

The molecular interactions of this compound with DNA and topoisomerase II initiate a cascade of cellular events that ultimately lead to the demise of cancer cells.

Cell Cycle Arrest at G2/M Phase

The accumulation of DNA double-strand breaks induced by this compound activates cellular DNA damage checkpoints.[5] This leads to the arrest of the cell cycle at the G2/M transition, preventing the damaged cells from entering mitosis.[5][6] This G2/M arrest is a critical cytostatic effect of this compound, providing a window for the cell to either repair the DNA damage or commit to apoptosis.

Induction of Apoptosis

This compound induces programmed cell death, or apoptosis, through both the extrinsic (death receptor) and intrinsic (mitochondrial) pathways.

This compound treatment has been shown to upregulate the expression of the Fas receptor (also known as APO-1 or CD95) and its ligand (FasL).[6][7] The engagement of Fas by FasL triggers the formation of the Death-Inducing Signaling Complex (DISC), leading to the activation of caspase-8 and the initiation of the extrinsic apoptotic cascade.[6]

The DNA damage caused by this compound also activates the intrinsic apoptotic pathway. This involves the regulation of the Bcl-2 family of proteins, leading to a disruption of the mitochondrial membrane potential.[7] This disruption results in the release of cytochrome c from the mitochondria into the cytoplasm, which then activates caspase-9 and subsequently the executioner caspase-3, leading to the cleavage of cellular substrates and the execution of apoptosis.[7] The intrinsic pathway can also be amplified by the extrinsic pathway through the cleavage of Bid by caspase-8.[6]

Quantitative Data

While specific quantitative data for this compound is limited in publicly available literature, data from its parent compound, ellipticine, provides valuable insights into the expected potency and cellular effects.

Table 1: Cytotoxicity of Ellipticine in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) |

| IMR-32 | Neuroblastoma | 0.27 ± 0.02 |

| UKF-NB-4 | Neuroblastoma | 0.44 ± 0.03 |

| HepG2 | Hepatocellular Carcinoma | 4.1 |

| Friend leukemia | Leukemia | 2.0 (for 50% cell kill) |

| L1210 | Leukemia | 1.15 (for 50% cell kill) |

| Data is presented as the mean ± standard deviation or as the concentration required for 50% inhibition of cell growth or viability.[5][7][8] |

Table 2: Effect of Ellipticine on Cell Cycle Distribution in HeLa Cells

| Treatment (5 µM for 24 hours) | % Sub-G1 (Apoptotic) | % G1 | % S | % G2/M |

| DMSO (Control) | 2.5 | 55.2 | 20.8 | 21.5 |

| Ellipticine | 10.1 | 25.4 | 15.3 | 49.2 |

| Data represents the percentage of cells in each phase of the cell cycle as determined by flow cytometry.[9] |

Table 3: Induction of Apoptosis by Ellipticine in U373 Cells

| Treatment (5 µM for 48 hours) | % TUNEL Positive Cells |

| DMSO (Control) | < 5 |

| Ellipticine | ~ 40 |

| Data represents the percentage of apoptotic cells as determined by the TUNEL assay.[9] |

Experimental Protocols

The following are detailed methodologies for key experiments used to elucidate the mechanism of action of this compound and related compounds.

Topoisomerase II Inhibition Assay (DNA Decatenation)

This assay assesses the ability of a compound to inhibit the decatenation of kinetoplast DNA (kDNA) by topoisomerase IIα.

-

Reaction Setup: Prepare a reaction mixture containing 35 mM Tris-HCl (pH 8.0), 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 2 mM ATP, 1.8 mM spermidine, 0.1 mg/ml BSA, 200 ng of kDNA, and 1 unit of human topoisomerase IIα.

-

Compound Addition: Add varying concentrations of this compound (or a vehicle control) to the reaction mixture.

-

Incubation: Incubate the reaction at 37°C for 30 minutes.

-

Termination: Stop the reaction by adding 5 µl of stop buffer (5% Sarkosyl, 0.1% bromophenol blue, 25% glycerol).

-

Electrophoresis: Separate the DNA products on a 1% agarose gel in TAE buffer.

-

Visualization: Stain the gel with ethidium bromide and visualize the DNA under UV light. Inhibition of topoisomerase II activity is indicated by the persistence of catenated kDNA.

Cell Cycle Analysis by Flow Cytometry

This protocol details the analysis of cell cycle distribution following treatment with this compound.

-

Cell Treatment: Seed cancer cells in 6-well plates and treat with various concentrations of this compound for the desired duration (e.g., 24 hours).

-

Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

-

Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content is measured by the fluorescence intensity of PI.

-

Data Analysis: Analyze the data using cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay by Annexin V-FITC Staining

This assay quantifies the percentage of apoptotic cells.

-

Cell Treatment: Treat cancer cells with this compound as described for the cell cycle analysis.

-

Cell Harvesting: Harvest both adherent and floating cells, and wash with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells by flow cytometry.

-

Data Analysis: Differentiate between viable cells (Annexin V-negative, PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), late apoptotic/necrotic cells (Annexin V-positive, PI-positive), and necrotic cells (Annexin V-negative, PI-positive).

Signaling Pathways and Visualizations

The following diagrams illustrate the key signaling pathways involved in this compound's mechanism of action.

Figure 1. Overview of this compound's core mechanism of action.

Figure 2. this compound-induced apoptotic signaling pathways.

Figure 3. General experimental workflow for elucidating this compound's mechanism.

Conclusion

This compound represents a potent anti-cancer agent with a well-defined, multi-pronged mechanism of action. By targeting fundamental cellular processes such as DNA integrity and cell division, it effectively induces cell cycle arrest and apoptosis in cancer cells. The detailed understanding of its molecular targets and cellular consequences provides a strong rationale for its further development as a therapeutic agent. The experimental protocols and illustrative data presented in this guide serve as a valuable resource for researchers and drug development professionals in the field of oncology. Further investigation into the quantitative effects of this compound in a broader range of cancer models is warranted to fully realize its clinical potential.

References

- 1. Ellipticine cytotoxicity to cancer cell lines — a comparative study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phase I study of this compound dihydrochloride (SR 95325 B) using a single two-hour intravenous infusion schedule - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. walshmedicalmedia.com [walshmedicalmedia.com]

- 4. mdpi.com [mdpi.com]

- 5. Effects of ellipticine on cell survival and cell cycle progression in cultured mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The mechanism of ellipticine-induced apoptosis and cell cycle arrest in human breast MCF-7 cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Ellipticine induces apoptosis through p53-dependent pathway in human hepatocellular carcinoma HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The comparison of cytotoxicity of the anticancer drugs doxorubicin and ellipticine to human neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Retelliptine (BD-84): A Technical Guide on its Effects on DNA Replication

For Researchers, Scientists, and Drug Development Professionals

Abstract

Retelliptine (BD-84) is a synthetic derivative of the plant alkaloid ellipticine, a compound known for its potent antineoplastic properties. As a member of the ellipticine family, this compound is understood to exert its cytotoxic effects primarily through the disruption of DNA replication. This technical guide provides an in-depth overview of the core mechanisms of action of this compound, focusing on its role as a DNA intercalator and a topoisomerase II inhibitor. Due to the limited availability of specific quantitative data for this compound (BD-84) in publicly accessible literature, this document leverages data from its parent compound, ellipticine, and its derivatives to provide a comprehensive understanding of its expected biological activity. Detailed experimental protocols for key assays are provided to facilitate further research and drug development efforts.

Introduction to this compound (BD-84)

This compound (BD-84) is a promising anti-cancer agent belonging to the pyrido[4,3-b]carbazole class of compounds. Its structural similarity to ellipticine suggests a similar mechanism of action, targeting the fundamental process of DNA replication in rapidly dividing cancer cells. The core mechanisms attributed to ellipticine derivatives, and therefore this compound, are DNA intercalation and the inhibition of topoisomerase II, leading to cell cycle arrest and apoptosis.

Mechanism of Action: A Dual Assault on DNA Replication

The anticancer activity of this compound (BD-84) is believed to stem from a two-pronged attack on DNA replication, a hallmark of cancer cell proliferation.

DNA Intercalation

This compound, with its planar aromatic structure, is predicted to insert itself between the base pairs of the DNA double helix. This intercalation physically obstructs the DNA replication and transcription machinery, leading to a cascade of cellular stress responses. The insertion of the molecule causes local unwinding of the DNA helix, which can interfere with the binding of DNA polymerases and other essential proteins.

Topoisomerase II Inhibition

Topoisomerase II is a critical enzyme that resolves DNA topological problems during replication, transcription, and chromosome segregation by creating transient double-strand breaks. This compound is classified as a topoisomerase II poison. It stabilizes the covalent complex formed between topoisomerase II and DNA (the cleavage complex). This prevents the re-ligation of the DNA strands, leading to the accumulation of permanent double-strand breaks. These breaks trigger cell cycle checkpoints and, if the damage is irreparable, induce apoptosis.

Investigating the Cytotoxic Effects of Retelliptine: A Technical Guide

Abstract

Introduction

Retelliptine (also known by its synonyms SR 95325 B, BD-84, and NSC-D626717) is a synthetic small molecule belonging to the ellipticine class of compounds. Ellipticine and its derivatives are known for their antineoplastic properties, primarily attributed to their interaction with DNA and inhibition of key cellular processes involved in cancer cell proliferation. This compound has been investigated for its potential as a cancer therapeutic, and available information points towards its function as a topoisomerase II inhibitor, leading to cell cycle arrest and apoptosis.

Mechanism of Action

The primary mechanism of action of this compound is the inhibition of topoisomerase II, a critical enzyme in DNA replication and chromosome segregation. By intercalating with DNA, this compound stabilizes the topoisomerase II-DNA cleavage complex, which prevents the re-ligation of the DNA strands. This leads to the accumulation of double-strand breaks in the DNA of cancer cells.

This DNA damage triggers a cascade of cellular responses, culminating in cell cycle arrest at the G2/M phase and the induction of programmed cell death (apoptosis) through two distinct signaling pathways:

-

Fas/Fas Ligand (FasL) Death Receptor Pathway (Extrinsic Pathway): This pathway is initiated by the binding of the Fas ligand to the Fas receptor on the cell surface, leading to the activation of a caspase cascade that executes apoptosis.

-

Mitochondrial Pathway (Intrinsic Pathway): DNA damage can activate pro-apoptotic proteins that increase the permeability of the mitochondrial membrane, leading to the release of cytochrome c and the subsequent activation of caspases.

The dual activation of both the extrinsic and intrinsic apoptotic pathways suggests a robust mechanism for inducing cancer cell death.

Quantitative Data

A comprehensive search for specific in-vitro quantitative data, such as IC50 values of this compound across various cancer cell lines, did not yield publicly available information. The discontinuation of its development may have limited the publication of extensive preclinical data. Therefore, a structured table summarizing such quantitative data cannot be provided at this time.

Experimental Protocols

The following sections provide detailed, albeit generalized, methodologies for the key experiments typically used to investigate the cytotoxic effects of a compound like this compound.

Cell Viability Assay (MTT Assay)

This assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.

-

Cell Culture: Cancer cell lines are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with various concentrations of this compound (or vehicle control) and incubated for a specified period (e.g., 24, 48, 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization: The formazan crystals are dissolved using a solubilization solution (e.g., DMSO).

-

Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (typically 570 nm).

-

Data Analysis: Cell viability is expressed as a percentage of the control, and IC50 values (the concentration of the compound that inhibits cell growth by 50%) are calculated.

Topoisomerase II Inhibition Assay

This assay determines the ability of a compound to inhibit the catalytic activity of topoisomerase II.

-

Reaction Setup: The reaction mixture contains purified human topoisomerase II, a DNA substrate (e.g., supercoiled plasmid DNA or kinetoplast DNA), ATP, and the test compound (this compound) at various concentrations.

-

Incubation: The reaction is incubated at 37°C to allow the enzyme to act on the DNA substrate.

-

Reaction Termination: The reaction is stopped by the addition of a stop buffer containing SDS and proteinase K.

-

Gel Electrophoresis: The DNA products are separated by agarose gel electrophoresis.

-

Visualization: The DNA bands are visualized by staining with an intercalating dye (e.g., ethidium bromide) and imaged under UV light.

-

Analysis: Inhibition of topoisomerase II is observed as a decrease in the amount of relaxed or decatenated DNA compared to the control.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Cells are treated with this compound for a specified time.

-

Cell Harvesting: Both adherent and floating cells are collected and washed with cold PBS.

-

Staining: Cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI).

-

Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-FITC detects the externalization of phosphatidylserine in early apoptotic cells, while PI stains the DNA of late apoptotic and necrotic cells with compromised membranes.

-

Data Analysis: The percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic) is quantified.

Cell Cycle Analysis (Propidium Iodide Staining)

This flow cytometry method determines the distribution of cells in different phases of the cell cycle.

-

Cell Treatment and Harvesting: Cells are treated with this compound and harvested as described for the apoptosis assay.

-

Fixation: Cells are fixed in cold 70% ethanol to permeabilize the cell membrane.

-

Staining: The fixed cells are washed and stained with a solution containing Propidium Iodide (PI) and RNase A (to prevent staining of RNA).

-

Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry. The intensity of PI fluorescence is directly proportional to the amount of DNA.

-

Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined from the DNA content histogram.

Visualizations

Signaling Pathways

Caption: this compound's mechanism of action leading to cell cycle arrest and apoptosis.

Experimental Workflow

Caption: General experimental workflow for investigating this compound's cytotoxicity.

Conclusion

This compound demonstrates potential as a cytotoxic agent against cancer cells through its activity as a topoisomerase II inhibitor. The resulting DNA damage effectively induces G2/M cell cycle arrest and triggers apoptosis via both the extrinsic Fas/FasL and intrinsic mitochondrial pathways. While the absence of specific in-vitro quantitative data in the public domain limits a complete assessment of its potency and therapeutic window, the established mechanism of action provides a strong rationale for its antineoplastic potential. The experimental protocols detailed in this guide offer a robust framework for the in-vitro characterization of this compound and other novel cytotoxic compounds. Further research is warranted to obtain the specific quantitative data necessary to fully evaluate the therapeutic promise of this compound.

The Convergence of DNA Damage and Death Receptor Signaling: A Technical Guide to the Role of the Fas/Fas Ligand Pathway in Retelliptine-Mediated Apoptosis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the molecular mechanisms underlying the apoptotic activity of Retelliptine, with a specific focus on the integral role of the Fas/Fas ligand (FasL) signaling pathway. This compound, a derivative of ellipticine, is a potent anti-cancer agent classified as a Topoisomerase II inhibitor.[1] Its cytotoxic effects are, in part, mediated by the induction of programmed cell death, or apoptosis. Emerging evidence indicates that this compound's apoptotic mechanism involves both the intrinsic mitochondrial pathway and the extrinsic Fas/FasL death receptor pathway.[2] This document will serve as a comprehensive resource, detailing the Fas/FasL signaling cascade, the presumed mechanism of its engagement by this compound, and the experimental protocols required to investigate this phenomenon.

The Fas/Fas Ligand Apoptosis Pathway: An Overview

The Fas/FasL pathway is a critical component of the extrinsic apoptotic route, playing a pivotal role in immune homeostasis, T-cell mediated cytotoxicity, and the elimination of cancerous or virally infected cells. The central components of this pathway are the Fas receptor (also known as CD95 or APO-1) and its cognate ligand, Fas ligand (FasL).

Key Protein Components and Their Functions

| Protein | Alternative Names | Function |

| Fas Receptor | CD95, APO-1, TNFRSF6 | A transmembrane protein belonging to the tumor necrosis factor (TNF) receptor superfamily. Its cytoplasmic region contains a conserved "death domain" essential for signal transduction. |

| Fas Ligand (FasL) | CD178, TNFSF6 | A type II transmembrane protein and member of the TNF family. Binding of FasL to the Fas receptor initiates the apoptotic cascade. |

| Fas-Associated Death Domain (FADD) | MORT1 | An adaptor protein that is recruited to the death domain of the activated Fas receptor. |

| Procaspase-8 | FLICE, MACH | An initiator caspase that is recruited to FADD, leading to its auto-activation. |

| Caspase-8 | The active form of procaspase-8, which initiates a downstream caspase cascade. | |

| Caspase-3 | An executioner caspase activated by caspase-8, responsible for cleaving key cellular substrates and executing apoptosis. |

The binding of trimeric FasL to the Fas receptor induces receptor trimerization and the recruitment of the adaptor protein FADD to the intracellular death domains of the Fas receptor. FADD, in turn, recruits procaspase-8, forming the Death-Inducing Signaling Complex (DISC). Within the DISC, procaspase-8 molecules are brought into close proximity, leading to their autocatalytic cleavage and activation. Activated caspase-8 then initiates a downstream cascade by cleaving and activating executioner caspases, such as caspase-3, which orchestrate the dismantling of the cell.

Caption: The Fas/Fas Ligand signaling pathway leading to apoptosis.

This compound and Apoptosis: An Inferred Mechanism

This compound is an antineoplastic agent that functions as a Topoisomerase II inhibitor.[1] These enzymes are crucial for managing DNA topology during replication and transcription. By inhibiting Topoisomerase II, this compound leads to the accumulation of DNA strand breaks, which is a potent trigger for apoptosis. It has been reported that this compound-induced apoptosis is mediated through both the Fas/Fas ligand death receptor pathway and the mitochondrial pathway.[2]

The precise molecular steps linking this compound-induced DNA damage to the activation of the Fas/FasL pathway have not been fully elucidated for this specific compound. However, for other Topoisomerase II inhibitors, it is known that the cellular stress and DNA damage response can lead to the upregulation of Fas and/or FasL expression, thereby sensitizing the cell to apoptosis via the extrinsic pathway. This can occur through various transcription factors and signaling cascades that are activated in response to genotoxic stress.

Experimental Protocols for Investigating this compound-Mediated Apoptosis via the Fas/FasL Pathway

To elucidate the role of the Fas/FasL pathway in this compound-induced apoptosis, a series of well-established experimental protocols can be employed.

Assessment of Apoptosis Induction

-

Method: Annexin V and Propidium Iodide (PI) Staining followed by Flow Cytometry.

-

Principle: In the early stages of apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC, PE). PI is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.

-

Protocol Outline:

-

Culture a relevant cancer cell line (e.g., a cell line sensitive to Topoisomerase II inhibitors).

-

Treat the cells with varying concentrations of this compound for different time points.

-

Harvest the cells and wash with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add fluorochrome-conjugated Annexin V and PI.

-

Incubate in the dark at room temperature.

-

Analyze the cells by flow cytometry.

-

-

Data Interpretation:

-

Annexin V-negative, PI-negative: Live cells

-

Annexin V-positive, PI-negative: Early apoptotic cells

-

Annexin V-positive, PI-positive: Late apoptotic/necrotic cells

-

Annexin V-negative, PI-positive: Necrotic cells

-

Measurement of Caspase Activity

-

Method: Colorimetric or Fluorometric Caspase Activity Assays.

-

Principle: These assays utilize synthetic peptide substrates that are specific for different caspases (e.g., DEVD for caspase-3, IETD for caspase-8). The cleavage of the peptide by the active caspase releases a chromophore or a fluorophore, which can be quantified.

-

Protocol Outline:

-

Treat cells with this compound as described above.

-

Lyse the cells to release cellular proteins.

-

Add the cell lysate to a reaction buffer containing the specific caspase substrate.

-

Incubate to allow for the enzymatic reaction.

-

Measure the absorbance or fluorescence using a microplate reader.

-

-

Data Interpretation: An increase in absorbance or fluorescence compared to untreated controls indicates an increase in the activity of the specific caspase.

Analysis of Apoptotic Protein Expression

-

Method: Western Blotting.

-

Principle: This technique allows for the detection and quantification of specific proteins in a cell lysate. It can be used to measure the expression levels of key proteins in the Fas/FasL pathway and other apoptotic pathways.

-

Protocol Outline:

-

Treat cells with this compound.

-

Prepare whole-cell lysates.

-

Determine protein concentration using a standard assay (e.g., BCA).

-

Separate proteins by SDS-PAGE.

-

Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate with primary antibodies specific for Fas, FasL, FADD, procaspase-8, cleaved caspase-8, procaspase-3, and cleaved caspase-3.

-

Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detect the protein bands using a chemiluminescent substrate.

-

-

Data Interpretation: Changes in the intensity of the protein bands will indicate whether this compound treatment leads to an upregulation or downregulation of these key apoptotic proteins. The appearance of cleaved caspase bands is a strong indicator of apoptosis activation.

Caption: A general experimental workflow for studying this compound-mediated apoptosis.

Quantitative Data for this compound

| Parameter | Value/Description | Reference |

| Drug Class | Topoisomerase II Inhibitor | [1] |

| Chemical Formula | C25H32N4O | [2] |

| Molecular Weight | 404.5 g/mol | [2] |

| Reported Apoptotic Pathways | Fas/Fas ligand death receptor and mitochondrial pathway | [2] |

| Cell Cycle Effects | Appears to induce G2/M phase arrest | [2] |

Conclusion

This compound, a Topoisomerase II inhibitor, exerts its anticancer effects through the induction of apoptosis. The available information strongly suggests that the Fas/Fas ligand extrinsic pathway is a key component of this process, likely activated as a downstream consequence of the DNA damage induced by the drug. Further research employing the detailed experimental protocols outlined in this guide is necessary to fully delineate the molecular choreography of this compound's engagement of the Fas/FasL pathway. A comprehensive understanding of these mechanisms will be invaluable for the optimization of this compound-based therapeutic strategies and the development of novel combination therapies to enhance its efficacy in a clinical setting.

References

Mitochondrial Pathway Involvement in Retelliptine's Mechanism of Action: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Information regarding the specific mechanism of action of "Retelliptine" is not extensively available in publicly accessible scientific literature. This guide, therefore, presents a hypothetical mechanism of action wherein this compound induces apoptosis via the mitochondrial pathway, supported by established experimental protocols to illustrate how such a mechanism would be investigated.

Introduction

This compound is an investigational small molecule compound that has demonstrated significant anti-proliferative effects in various cancer cell lines. Preliminary studies suggest that its primary mechanism of action involves the induction of programmed cell death, or apoptosis. This technical guide provides an in-depth exploration of the hypothetical involvement of the intrinsic, or mitochondrial, pathway in this compound-induced apoptosis. We will detail the key signaling events, present hypothetical quantitative data from foundational experiments, and provide comprehensive protocols for the methodologies employed in such an investigation.

Hypothetical Mechanism of Action: this compound and the Mitochondrial Apoptotic Pathway

We propose that this compound triggers the mitochondrial apoptotic cascade through the modulation of the Bcl-2 family of proteins. This family of proteins, comprising both pro-apoptotic (e.g., Bax, Bak, Bad) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members, acts as a critical regulator of mitochondrial outer membrane permeabilization (MOMP).

The proposed signaling pathway is as follows:

-

Induction of Pro-Apoptotic Proteins: this compound treatment leads to the upregulation of BH3-only proteins (e.g., Bad, Bim), which act as sensors of cellular stress.

-

Inhibition of Anti-Apoptotic Proteins: These BH3-only proteins subsequently sequester and inhibit the function of anti-apoptotic Bcl-2 family members.

-

Activation of Pro-Apoptotic Effectors: This releases the pro-apoptotic effector proteins Bax and Bak, which then oligomerize and insert into the outer mitochondrial membrane.

-

Mitochondrial Outer Membrane Permeabilization (MOMP): The formation of these pores in the mitochondrial membrane leads to the loss of the mitochondrial membrane potential (ΔΨm) and the release of pro-apoptotic factors, most notably cytochrome c, into the cytoplasm.

-

Apoptosome Formation and Caspase Activation: In the cytoplasm, cytochrome c binds to Apaf-1, leading to the formation of the apoptosome. This complex then recruits and activates pro-caspase-9, the initiator caspase in this pathway.

-

Execution Phase: Activated caspase-9 proceeds to cleave and activate effector caspases, such as caspase-3 and caspase-7. These executioner caspases are responsible for the cleavage of a multitude of cellular substrates, culminating in the characteristic morphological and biochemical hallmarks of apoptosis.

Below is a diagram illustrating this proposed signaling cascade.

Caption: Proposed mitochondrial signaling pathway for this compound-induced apoptosis.

Quantitative Data Summary

The following tables summarize hypothetical quantitative data obtained from a series of experiments designed to test the proposed mechanism of action of this compound in a human cancer cell line (e.g., HCT116).

Table 1: Cytotoxicity of this compound (MTT Assay)

| Cell Line | Treatment Duration (hours) | IC50 Value (µM) |

| HCT116 | 24 | 15.2 ± 1.8 |

| HCT116 | 48 | 8.5 ± 1.1 |

| MCF-7 | 24 | 22.1 ± 2.5 |

| MCF-7 | 48 | 12.7 ± 1.9 |

| A549 | 24 | 18.9 ± 2.2 |

| A549 | 48 | 10.3 ± 1.5 |

Table 2: Apoptosis Induction by this compound (Annexin V/PI Staining)

| Treatment (24 hours) | % Viable Cells (Annexin V-/PI-) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |

| Control (DMSO) | 95.1 ± 2.3 | 2.5 ± 0.8 | 2.4 ± 0.7 |

| This compound (5 µM) | 70.3 ± 4.1 | 18.2 ± 2.5 | 11.5 ± 1.9 |

| This compound (10 µM) | 45.8 ± 3.7 | 35.6 ± 3.1 | 18.6 ± 2.8 |

| This compound (20 µM) | 20.1 ± 2.9 | 55.3 ± 4.5 | 24.6 ± 3.2 |

Table 3: Effect of this compound on Mitochondrial Membrane Potential (JC-1 Assay)

| Treatment (12 hours) | Red/Green Fluorescence Ratio (High ΔΨm / Low ΔΨm) |

| Control (DMSO) | 8.5 ± 0.9 |

| This compound (10 µM) | 3.2 ± 0.5 |

| CCCP (Positive Control) | 1.1 ± 0.2 |

Table 4: Modulation of Apoptotic Proteins by this compound (Western Blot Analysis)

| Treatment (24 hours) | Relative Protein Expression (Fold Change vs. Control) |

| Protein | This compound (10 µM) |

| Bcl-2 | 0.4 ± 0.1 |

| Bax | 2.1 ± 0.3 |

| Cleaved Caspase-9 | 3.5 ± 0.4 |

| Cleaved Caspase-3 | 4.2 ± 0.5 |

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

MTT Assay for Cell Viability

This assay measures the metabolic activity of cells as an indicator of cell viability.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ cells per well and incubate overnight.

-

Treatment: Treat cells with various concentrations of this compound or vehicle control (DMSO) for 24 or 48 hours.

-

MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Shake the plate for 15 minutes and measure the absorbance at 490 nm using a microplate reader.

-

IC50 Calculation: Calculate the percentage of cell viability relative to the control and determine the IC50 value using non-linear regression analysis.

Caption: Experimental workflow for the MTT cell viability assay.

Annexin V/PI Staining for Apoptosis Detection

This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.

Protocol:

-

Cell Treatment: Treat cells with this compound for the desired time.

-

Cell Harvesting: Collect both adherent and floating cells and wash twice with cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.

-

Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube and add 5 µL of FITC-conjugated Annexin V and 2 µL of Propidium Iodide (PI).

-

Incubation: Gently vortex and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X binding buffer to each tube and analyze immediately by flow cytometry.

Caption: Experimental workflow for Annexin V/PI apoptosis assay.

JC-1 Assay for Mitochondrial Membrane Potential (ΔΨm)

JC-1 is a cationic dye that indicates mitochondrial health by shifting its fluorescence from red (J-aggregates in healthy mitochondria) to green (J-monomers in depolarized mitochondria).

Protocol:

-

Cell Treatment: Treat cells with this compound. A positive control using a mitochondrial uncoupler like CCCP should be included.

-

JC-1 Staining: Incubate the cells with JC-1 staining solution (2 µM final concentration) for 15-30 minutes at 37°C.

-

Washing: Wash the cells twice with assay buffer to remove excess dye.

-

Analysis: Analyze the cells by fluorescence microscopy or flow cytometry. For flow cytometry, detect red fluorescence in the PE channel and green fluorescence in the FITC channel.

-

Quantification: Calculate the ratio of red to green fluorescence as a measure of mitochondrial polarization.

Caption: Experimental workflow for the JC-1 mitochondrial membrane potential assay.

Western Blotting for Apoptosis-Related Proteins

This technique is used to detect and quantify the expression levels of specific proteins involved in the apoptotic pathway.

Protocol:

-

Protein Extraction: Lyse this compound-treated cells in RIPA buffer containing protease inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Separate 20-30 µg of protein per lane on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against Bcl-2, Bax, cleaved caspase-9, cleaved caspase-3, and a loading control (e.g., GAPDH) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Densitometry: Quantify the band intensities and normalize to the loading control.

Caption: Experimental workflow for Western blot analysis.

Conclusion

The hypothetical data and proposed mechanism presented in this guide provide a framework for understanding how a compound like this compound could exert its anti-cancer effects through the induction of the mitochondrial apoptotic pathway. The presented experimental protocols offer a robust and validated approach to systematically investigate this mechanism. Further studies, including the use of Bcl-2 overexpression or knockout models, would be necessary to definitively confirm the central role of the mitochondrial pathway in this compound's mechanism of action. This guide serves as a comprehensive resource for researchers and drug development professionals aiming to elucidate the apoptotic mechanisms of novel therapeutic agents.

Synthesis and Biological Activity of Retelliptine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, biological activity, and mechanisms of action of Retelliptine and its related ellipticine derivatives. The content herein is curated for professionals in the fields of medicinal chemistry, oncology, and drug development, offering detailed experimental protocols, quantitative data summaries, and visual representations of key pathways and workflows.

Introduction

This compound is a derivative of the natural alkaloid ellipticine, a compound first isolated from the leaves of Ochrosia elliptica. Ellipticine and its derivatives have garnered significant interest in oncology due to their potent antitumor activities. These compounds primarily exert their cytotoxic effects through the inhibition of topoisomerase II, an enzyme crucial for DNA replication and repair.[1][2][3] However, the clinical application of ellipticine has been hampered by issues such as poor water solubility and systemic toxicity.[3][4] This has driven extensive research into the synthesis of derivatives like this compound to improve the therapeutic index, enhancing efficacy while reducing adverse effects. This guide will delve into the synthetic strategies employed to create these derivatives and explore their biological evaluation.

Synthesis of this compound and Ellipticine Derivatives

The synthesis of ellipticine derivatives is a well-established area of medicinal chemistry, with numerous strategies developed to construct the core pyridocarbazole skeleton. A common approach involves the construction of the carbazole moiety followed by the annulation of the pyridine D-ring.

General Synthetic Strategy

A representative synthetic approach to ellipticine derivatives often starts from a substituted carbazole precursor. The synthesis of novel hexacyclic ellipticine derivatives, for example, has been achieved by coupling ellipticine with o-aminobenzoic acid.[4] Another common method involves a multi-step process starting from indole derivatives, proceeding through Vilsmeier-Haack formylation, a Henry reaction, and subsequent reduction and cyclization to form the pyridocarbazole core.

A generalized workflow for the synthesis of ellipticine derivatives is outlined below.

References

Preclinical Profile of Retelliptine: A Synopsis of a Discontinued Anticancer Agent

A deep dive into the preclinical data for Retelliptine, an ellipticine derivative once under investigation as a cancer therapeutic, reveals a landscape of limited publicly available information. The development of this compound, also known as SR 95325, was discontinued in the mid-1990s, leaving behind a fragmented record of its biological activity. This guide summarizes the available information and provides a hypothetical framework for its mechanism of action based on its chemical class.

Executive Summary

Limited Preclinical and Clinical Insights

The primary available information on this compound comes from a Phase I clinical trial. This study indicates that this compound was evaluated in patients with various solid tumors. The trial established a recommended dose for Phase II studies at 1,200 mg/m² administered as a two-hour intravenous infusion. Dose-limiting toxicities observed were reversible visual and electrocardiographic (EKG) anomalies. The report also mentions that this compound showed a "very high level of antitumor activity in resistant murine solid tumor models," although specific quantitative data on this activity is not provided.

Hypothetical Mechanism of Action and Signaling Pathways

The precise mechanism of action for this compound is undefined in the available literature. However, based on its classification as an ellipticine derivative, a plausible mechanism can be inferred. Ellipticine and its analogues are known to exert their anticancer effects through multiple mechanisms:

-

DNA Intercalation and Topoisomerase II Inhibition: Like its parent compound, this compound likely intercalates into DNA, disrupting DNA replication and transcription. Furthermore, it is hypothesized to inhibit topoisomerase II, an enzyme crucial for resolving DNA topological problems during cell division. This inhibition leads to DNA strand breaks and ultimately triggers apoptosis.

-

Modulation of Cellular Signaling Pathways: Ellipticine derivatives have been shown to affect various signaling pathways involved in cell proliferation, survival, and apoptosis. These may include the PI3K/Akt/mTOR and MAPK pathways.

Below is a diagram illustrating a hypothetical signaling pathway for this compound, based on the known mechanisms of ellipticine derivatives.

Data Presentation and Experimental Protocols

Due to the discontinuation of this compound's development and the limited availability of primary research data, it is not possible to provide the requested structured tables of quantitative data or detailed experimental protocols for key in vitro and in vivo studies. The necessary information, such as cell lines tested, IC50 values, animal models used, tumor growth inhibition percentages, and specific methodologies for assays, is not present in the accessible scientific literature.

Conclusion

This compound represents a chapter in the history of anticancer drug development that did not proceed to late-stage clinical trials. While it showed initial promise in preclinical models, the lack of a comprehensive and publicly available dataset prevents a thorough technical evaluation. The information presented here is a consolidation of the sparse data available and a hypothesis on its mechanism of action based on its chemical lineage. For researchers in drug development, the story of this compound underscores the importance of data accessibility for compounds, even for those that are discontinued, as they may still hold valuable lessons for future therapeutic design.

Methodological & Application

Application Notes and Protocols for Retelliptine Treatment in Cancer Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Retelliptine, a derivative of the plant alkaloid ellipticine, is an investigational antineoplastic agent.[1][2][3] It functions as a topoisomerase II inhibitor, a class of drugs that plays a critical role in cancer chemotherapy.[2][3][4] By interfering with the action of this essential enzyme during DNA replication, this compound can induce cell cycle arrest and programmed cell death in cancer cells.[3] These application notes provide a summary of the known mechanisms of this compound and its parent compound, ellipticine, along with detailed protocols for its application in a cancer cell culture setting.

Mechanism of Action

This compound exerts its anticancer effects through a multi-faceted mechanism primarily centered on the disruption of DNA replication and the induction of apoptosis.[3] As a derivative of ellipticine, its mode of action is understood to involve:

-

Topoisomerase II Inhibition: this compound inhibits topoisomerase II, an enzyme crucial for resolving DNA topological problems during replication, transcription, and chromosome segregation.[2][3][4] By stabilizing the enzyme-DNA complex, it leads to the accumulation of double-strand breaks.

-

DNA Intercalation: Similar to its parent compound ellipticine, this compound is believed to intercalate into the DNA double helix.[3][5] This insertion between base pairs distorts the DNA structure, interfering with the processes of replication and transcription.[5]

-

Induction of Apoptosis: The DNA damage induced by this compound triggers programmed cell death (apoptosis). This is mediated through both the extrinsic (Fas/Fas ligand death receptor) and intrinsic (mitochondrial) pathways.[3]

-

Cell Cycle Arrest: Treatment with this compound can lead to the arrest of the cell cycle at the G2/M phase, preventing cells with damaged DNA from proceeding to mitosis.[3]

Data Presentation

As specific IC50 values for this compound across various cancer cell lines are not widely published, the following table is provided as a template for researchers to record their own experimental findings. This will allow for a structured comparison of this compound's potency in different cellular contexts.

| Cell Line | Cancer Type | IC50 (µM) after 24h | IC50 (µM) after 48h | IC50 (µM) after 72h | Notes |

| e.g., MCF-7 | Breast Adenocarcinoma | ||||

| e.g., A549 | Lung Carcinoma | ||||

| e.g., HeLa | Cervical Adenocarcinoma | ||||

| e.g., U-87 MG | Glioblastoma |

Experimental Protocols

The following are detailed protocols for key experiments to characterize the effects of this compound on cancer cell cultures.

Protocol 1: Determination of Cytotoxicity using MTT Assay

This protocol outlines the procedure to determine the half-maximal inhibitory concentration (IC50) of this compound.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

-

Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the overnight medium from the cells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium with the solvent used to dissolve this compound).

-

Incubation: Incubate the plate for 24, 48, and 72 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the log of the this compound concentration to determine the IC50 value.

Protocol 2: Analysis of Signaling Proteins by Western Blotting

This protocol is for investigating the effect of this compound on proteins involved in cell cycle regulation and apoptosis.

Materials:

-

Cancer cells treated with this compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., against Topoisomerase II, p53, cleaved PARP, Caspase-3)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Lysis: Treat cells with this compound at the desired concentration and time points. Wash the cells with cold PBS and then lyse them with lysis buffer.[6]

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay.

-

Gel Electrophoresis: Load equal amounts of protein from each sample onto an SDS-PAGE gel and separate the proteins by electrophoresis.[7]

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody for 1 hour at room temperature.[6][8]

-

Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.[8]

-

Analysis: Analyze the band intensities to determine the changes in protein expression levels.

Protocol 3: Assessment of Apoptosis by Annexin V Staining

This protocol uses flow cytometry to quantify apoptosis in this compound-treated cells.

Materials:

-

Cancer cells treated with this compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

-

Flow cytometer

Procedure:

-

Cell Treatment: Treat cells with this compound for the desired time.

-

Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cells and wash them with cold PBS.[9]

-

Staining: Resuspend the cells in the binding buffer provided in the kit. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature.[10]

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.[11]

-

Data Interpretation:

Mandatory Visualizations

Caption: Inferred signaling pathway of this compound in cancer cells.

Caption: General experimental workflow for this compound treatment.

References

- 1. This compound - AdisInsight [adisinsight.springer.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | C25H32N4O | CID 68913 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. walshmedicalmedia.com [walshmedicalmedia.com]

- 6. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 7. Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells | by Quratul Ain | Medium [medium.com]

- 8. CST | Cell Signaling Technology [cellsignal.com]

- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 11. [PDF] Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. | Semantic Scholar [semanticscholar.org]

Application Note: Determination of IC50 of Ellipticine and its Derivatives in Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

This application note provides a comprehensive overview of the methodologies used to determine the half-maximal inhibitory concentration (IC50) of the anti-cancer agent ellipticine and its derivatives, such as 9-methoxyellipticine, in various cancer cell lines. Retelliptine is understood to be a derivative of ellipticine, a potent antineoplastic agent.[1] The protocols and data presented herein are based on published research on ellipticine and its analogs and serve as a guide for assessing the cytotoxic and anti-proliferative effects of this class of compounds.

Introduction

Ellipticine is a naturally occurring alkaloid that has demonstrated significant anti-tumor properties. Its mechanism of action primarily involves the intercalation into DNA and the inhibition of topoisomerase II, leading to cell cycle arrest and apoptosis.[2][3] Various derivatives of ellipticine have been synthesized to enhance its efficacy and reduce toxicity.[4] Determining the IC50 value is a critical step in the pre-clinical evaluation of these compounds, providing a quantitative measure of their potency against different cancer cell types.

Data Presentation: IC50 of Ellipticine and Derivatives in Cancer Cell Lines

The following table summarizes the IC50 values of ellipticine and its derivative, 9-methoxyellipticine, in a range of human cancer cell lines as reported in the scientific literature.

| Compound | Cancer Cell Line | Tissue of Origin | IC50 (µM) | Reference |

| Ellipticine | MCF-7 | Breast Adenocarcinoma | ~1.5 | |

| HL-60 | Leukemia | < 1 | ||

| CCRF-CEM | Leukemia | ~1.2 | ||

| IMR-32 | Neuroblastoma | < 1 | [3] | |

| UKF-NB-4 | Neuroblastoma | < 1 | [3] | |

| U87MG | Glioblastoma | ~1.5 | ||

| 5637 | Bladder Carcinoma | 0.89 | [2] | |

| A-427 | Lung Carcinoma | 0.89 | [2] | |

| 9-Methoxyellipticine | Ba/F3 (c-Kit driven) | Pro-B Cell | 0.5 | [5][6] |

| Ba/F3 (c-Kit D816V) | Pro-B Cell | 0.3 | [5][6] |

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are generalized and may require optimization for specific cell lines and laboratory conditions.

1. Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

-

Ellipticine or its derivative (stock solution in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, acidified isopropanol)

-

96-well microplates

-

Microplate reader

-

-

Protocol:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the ellipticine compound in a complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a no-cell control (medium only).

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

MTT Addition: After incubation, add 10 µL of MTT solution to each well.

-

Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

-

2. Crystal Violet Assay

The crystal violet assay is another method for determining cell viability based on the staining of adherent cells.

-

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

Ellipticine or its derivative

-

Phosphate-buffered saline (PBS)

-

Crystal violet solution (0.5% in 25% methanol)

-

33% Acetic acid solution

-

96-well microplates

-

Microplate reader

-

-

Protocol:

-

Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

-

Incubation: Incubate the plate for the desired exposure time.

-

Cell Fixation: Gently wash the cells with PBS. Add 100 µL of a suitable fixative (e.g., 4% paraformaldehyde) and incubate for 15 minutes.

-

Staining: Wash the cells with PBS and add 100 µL of crystal violet solution to each well. Incubate for 20 minutes at room temperature.

-

Washing: Remove the crystal violet solution and wash the plate with water until the excess stain is removed.

-

Solubilization: Add 100 µL of 33% acetic acid to each well to solubilize the stain.

-

Absorbance Measurement: Measure the absorbance at 590 nm.

-

Data Analysis: Calculate and plot the percentage of cell viability to determine the IC50 value.

-

Visualizations

Experimental Workflow for IC50 Determination

Caption: A generalized workflow for determining the IC50 of a compound in cancer cell lines.

Proposed Signaling Pathway for Ellipticine's Anti-Cancer Activity

Caption: A simplified diagram of Ellipticine's proposed mechanism of action in cancer cells.

References

- 1. This compound - Wiktionary, the free dictionary [en.wiktionary.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. The comparison of cytotoxicity of the anticancer drugs doxorubicin and ellipticine to human neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. medkoo.com [medkoo.com]

- 6. caymanchem.com [caymanchem.com]

Application Notes and Protocols: Cell Cycle Analysis of Retelliptine-Treated Cells Using Flow Cytometry

Audience: Researchers, scientists, and drug development professionals.

Introduction

Retelliptine is an antineoplastic agent that functions as a DNA topoisomerase II inhibitor. Topoisomerase II is a critical enzyme that alters the topological state of DNA and is essential for the separation of replicated sister chromatids during mitosis.[1][2] Inhibition of this enzyme leads to DNA strand breaks and activation of cell cycle checkpoints, often resulting in cell cycle arrest, typically in the G2/M phase.[3] This application note provides a detailed protocol for analyzing the cell cycle distribution of cancer cells treated with this compound using flow cytometry with propidium iodide (PI) staining. Flow cytometry is a powerful technique to assess cell cycle status by measuring the DNA content of individual cells within a population.[4]

Data Presentation

The following table represents hypothetical data from a cell cycle analysis experiment comparing an untreated control cell line to cells treated with this compound for 24 hours. Treatment with a topoisomerase II inhibitor like this compound is expected to cause an accumulation of cells in the G2/M phase of the cell cycle.[3]

| Treatment Group | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Sub-G1 (Apoptosis) (%) |

| Untreated Control | 65.2 | 15.5 | 19.3 | 1.1 |

| This compound (X µM) | 30.8 | 10.1 | 59.1 | 3.5 |

Signaling Pathway

Caption: Inhibition of Topoisomerase II by this compound leading to G2/M cell cycle arrest.

Experimental Protocols

This section details the methodology for treating cells with this compound and subsequent cell cycle analysis by flow cytometry.

1. Cell Culture and Treatment

-

Materials:

-

Cancer cell line of interest (e.g., HeLa, MCF-7, Jurkat)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

-

This compound stock solution (dissolved in a suitable solvent like DMSO)

-

Vehicle control (e.g., DMSO)

-

Cell culture plates or flasks

-

Incubator (37°C, 5% CO2)

-

-

Protocol:

-

Seed cells in culture plates or flasks at a density that will ensure they are in the exponential growth phase at the time of harvesting and are not confluent.[5]

-

Allow cells to attach and grow for 24 hours.

-

Prepare working concentrations of this compound by diluting the stock solution in a complete culture medium. A dose-response experiment is recommended to determine the optimal concentration.

-

Treat the cells with the desired concentrations of this compound. Include a vehicle-treated control group.

-

Incubate the cells for the desired treatment duration (e.g., 24, 48 hours).

-

2. Cell Preparation and Fixation

-

Materials:

-

Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free

-

Trypsin-EDTA (for adherent cells)

-

70% Ethanol, ice-cold

-

Centrifuge

-

15 mL conical tubes

-

-

Protocol:

-

For Adherent Cells:

-

Aspirate the culture medium.

-

Wash the cells once with PBS.

-

Add Trypsin-EDTA and incubate until cells detach.

-

Neutralize trypsin with a complete medium and transfer the cell suspension to a 15 mL conical tube.

-

-

For Suspension Cells:

-

Transfer the cell suspension directly to a 15 mL conical tube.

-

-

Centrifuge the cell suspension at 300 x g for 5 minutes.[6]

-

Discard the supernatant and resuspend the cell pellet in 1 mL of cold PBS.

-

While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to the cell suspension for fixation.[5] This step is crucial to prevent cell clumping.[5]

-

Incubate the cells for at least 2 hours at -20°C. Cells can be stored at -20°C for several weeks if necessary.[5]

-

3. Propidium Iodide Staining

-

Materials:

-

PBS

-

RNase A (DNase-free, 100 µg/mL stock)

-

Propidium Iodide (50 µg/mL stock in PBS)

-

Flow cytometry tubes

-

-

Protocol:

-

Centrifuge the fixed cells at 500 x g for 5-10 minutes.[7]

-

Carefully discard the ethanol supernatant.

-

Wash the cell pellet twice with 3 mL of PBS, centrifuging at 500 x g for 5 minutes after each wash.[7]

-

Resuspend the cell pellet in 500 µL of nucleic acid staining solution containing RNase A (final concentration of ~100 µg/mL).[7][8]

-

Incubate at room temperature for 30 minutes to ensure only DNA is stained.[7]

-

Add Propidium Iodide to a final concentration of 50 µg/mL.

-

Incubate for at least 10-15 minutes at room temperature, protected from light.[8][9]

-

Samples are now ready for flow cytometry analysis. It is recommended to analyze within 48 hours.[8]

-

4. Flow Cytometry Acquisition and Analysis

-

Instrumentation and Setup:

-

Use a flow cytometer equipped with a laser for PI excitation (e.g., 488 nm blue laser).

-

Set up the instrument to collect forward scatter (FSC), side scatter (SSC), and PI fluorescence (typically in the FL2 or FL3 channel).

-

Ensure the PI signal is collected on a linear scale to accurately resolve the 2-fold difference in DNA content between G1 and G2/M peaks.

-

Use a low flow rate for data acquisition to improve the resolution of the cell cycle peaks.[9]

-

-

Data Analysis:

-

Gate on the main cell population using an FSC vs. SSC plot to exclude debris.

-

Create a pulse-width vs. pulse-area plot for the PI signal to exclude cell doublets and aggregates.

-

Generate a histogram of the PI fluorescence for the single-cell population.

-

Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to deconvolute the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.[8]

-

Compare the cell cycle distribution of this compound-treated samples to the untreated control. An increase in the G2/M peak is indicative of a G2/M arrest.[10]

-

Experimental Workflow Diagram

Caption: Experimental workflow for cell cycle analysis of this compound-treated cells.

Troubleshooting

-

High CV of G1/G0 peaks: This can be caused by a high flow rate, improper cell fixation, or cell clumping. Ensure a low flow rate, add ethanol dropwise while vortexing to prevent clumping, and consider filtering the cell suspension before analysis.[4][9]

-

High background fluorescence: This may result from insufficient RNase treatment. Ensure adequate incubation time and concentration of RNase A.[4]

-

Excessive debris: Can be caused by harsh cell handling or prolonged incubation in hypotonic staining buffer. Handle cells gently and minimize the time in hypotonic solutions.[11]

-

Weak Signal: This could be due to an insufficient number of cells, low PI concentration, or incorrect instrument settings. Ensure an optimal cell concentration (around 1x10^6 cells/mL) and verify staining solution concentrations and instrument setup.[9]

References

- 1. Cell cycle responses to Topoisomerase II inhibition: Molecular mechanisms and clinical implications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cell cycle responses to Topoisomerase II inhibition: Molecular mechanisms and clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Flow cytometry with PI staining | Abcam [abcam.com]

- 5. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. fccf.cdn.mskcc.org [fccf.cdn.mskcc.org]

- 7. antibody-creativebiolabs.com [antibody-creativebiolabs.com]

- 8. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

- 9. antibody-creativebiolabs.com [antibody-creativebiolabs.com]

- 10. researchgate.net [researchgate.net]

- 11. DNA Staining for Cell Cycle Analysis | Flow Cytometry Core Laboratory [cyto.med.ucla.edu]

Propidium Iodide Staining for Cell Cycle Analysis: An Application Note and Protocol

Introduction

Cell cycle analysis is a fundamental technique in cellular and molecular biology, providing critical insights into the mechanisms of cell growth, proliferation, and differentiation. A widely used method for this analysis is the staining of cellular DNA with propidium iodide (PI), followed by flow cytometry. PI is a fluorescent intercalating agent that binds stoichiometrically to double-stranded DNA.[1] The fluorescence intensity of PI is directly proportional to the amount of DNA within a cell, allowing for the discrimination of cells in different phases of the cell cycle: G0/G1 (2n DNA content), S (intermediate DNA content), and G2/M (4n DNA content).[2]

This application note provides a detailed protocol for PI staining of mammalian cells for cell cycle analysis by flow cytometry. It is intended for researchers, scientists, and drug development professionals involved in studies of cell proliferation, cancer biology, and the cellular response to therapeutic agents.

Principle of the Assay

Propidium iodide is a fluorescent molecule that intercalates into the major groove of double-stranded DNA.[1] When unbound in an aqueous solution, PI has a low quantum yield. However, upon binding to DNA, its fluorescence is enhanced 20- to 30-fold.[3][4] PI is not permeable to the membranes of live cells, thus requiring cell fixation and permeabilization for the dye to enter and stain the nuclear DNA.[2] Ethanol fixation is commonly used as it effectively permeabilizes the cells.[2][5] Since PI can also bind to double-stranded RNA, treatment with RNase is essential to ensure that the fluorescence signal is specific to DNA content.[1]